![molecular formula C12H17NO3 B180811 4-[2-(Morpholin-4-yl)ethoxy]phenol CAS No. 141673-25-8](/img/structure/B180811.png)
4-[2-(Morpholin-4-yl)ethoxy]phenol
Overview
Description
4-[2-(Morpholin-4-yl)ethoxy]phenol is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol It is characterized by the presence of a morpholine ring attached to an ethoxy group, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Morpholin-4-yl)ethoxy]phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in halogenated or nitrated phenol derivatives .
Scientific Research Applications
Pharmaceutical Development
4-[2-(Morpholin-4-yl)ethoxy]phenol has been identified as a promising lead compound in drug discovery, particularly for neurodegenerative diseases such as Alzheimer's. A study published in "Bioorganic & Medicinal Chemistry Letters" reported its moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is crucial for therapeutic strategies aimed at enhancing cholinergic function in Alzheimer's patients.
Case Study
In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of AChE inhibition, suggesting that structural modifications could enhance efficacy. Such findings highlight the compound's potential as a scaffold for developing more potent AChE inhibitors.
Biological Research
Research into the biological activity of this compound has revealed its potential as a therapeutic agent beyond neurodegeneration. Its interactions with various biological targets have been explored using techniques like molecular docking and binding affinity studies.
Interaction Studies
Studies have shown that this compound interacts with several receptors and enzymes, indicating a broad spectrum of biological activity. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
Material Science
The unique properties of this compound also make it suitable for applications in material science. Its phenolic structure allows it to act as an antioxidant, which can be beneficial in developing materials with enhanced stability and resistance to oxidative stress.
Mechanism of Action
The mechanism of action of 4-[2-(Morpholin-4-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Morpholin-4-yl)ethoxy]benzoic acid: Similar in structure but with a carboxylic acid group instead of a phenol group.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-benzoxazole: Contains a benzoxazole ring instead of a phenol group.
Uniqueness
4-[2-(Morpholin-4-yl)ethoxy]phenol is unique due to its specific combination of a morpholine ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes .
Biological Activity
4-[2-(Morpholin-4-yl)ethoxy]phenol, a compound with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 225.27 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a phenolic core substituted with a morpholine moiety, which may enhance its solubility and bioactivity compared to other similar compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C₁₂H₁₇NO₃ |
Molecular Weight | 225.27 g/mol |
CAS Registry Number | 1181457-78-2 |
Solubility | Soluble in water |
1. Inhibitory Activity Against Cholinesterases
A significant study published in "Bioorganic & Medicinal Chemistry Letters" investigated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. The compound exhibited moderate inhibitory activity against both enzymes, suggesting its potential as a lead compound for developing treatments for Alzheimer's disease and other neurodegenerative disorders.
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, which could be beneficial in treating infections caused by resistant bacteria. For instance, it has shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . These findings position it as a candidate for further development in antimicrobial therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : The inhibition of AChE and BChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
- Antibacterial Mechanism : The exact mechanism by which this compound exerts its antibacterial effects is still under investigation; however, it is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
- Antioxidant Mechanism : Its ability to donate electrons may help neutralize free radicals, thereby reducing oxidative damage.
Case Study: Alzheimer’s Disease Model
In a preclinical study using an Alzheimer’s disease model, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls. This suggests that the compound may not only inhibit cholinesterases but also modulate other pathways involved in neurodegeneration.
Research Findings on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. It demonstrated superior activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as an alternative therapeutic agent in antibiotic resistance scenarios .
Properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11-1-3-12(4-2-11)16-10-7-13-5-8-15-9-6-13/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTBHHYVWSLXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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